5,5,5-Trifluoropentan-2-amine hydrochloride
Description
Properties
IUPAC Name |
5,5,5-trifluoropentan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(9)2-3-5(6,7)8;/h4H,2-3,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAMGKGILPQVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287300-93-8 | |
| Record name | 5,5,5-trifluoropentan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropentan-2-amine hydrochloride typically involves the introduction of fluorine atoms into the pentane chain. One common method is the reaction of 5,5,5-trifluoropentan-2-one with ammonia or an amine under reducing conditions to form the corresponding amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoropentan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or oxides, while reduction may produce simpler amines or hydrocarbons.
Scientific Research Applications
5,5,5-Trifluoropentan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoropentan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include hydrochlorides of amines with fluorinated or branched alkyl chains. Key comparisons are outlined below:
Physicochemical and Pharmacokinetic Differences
- Lipophilicity: The trifluoromethyl groups in 5,5,5-Trifluoropentan-2-amine HCl confer higher logP values compared to non-fluorinated analogs like 2,4,4-trimethylpentan-2-amine . This enhances blood-brain barrier penetration, a critical factor for CNS-targeting drugs.
- Solubility: While lecarnidipine hydrochloride exhibits strong UV absorbance and solubility in aqueous media (calibration curve R² = 0.9921 ), fluorinated amines generally require co-solvents (e.g., THF or ethanol) for dissolution.
- Stability : Fluorination reduces metabolic degradation by cytochrome P450 enzymes, as seen in other fluorinated pharmaceuticals (e.g., ansofaxine hydrochloride’s prolonged T-cell modulation ).

Research Findings and Data Gaps
- Analytical Profiling : Lecarnidipine hydrochloride’s validated UV calibration and berberine’s chromatographic separation provide methodologies applicable to characterizing the target compound’s purity and stability.
Biological Activity
5,5,5-Trifluoropentan-2-amine hydrochloride is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of three fluorine atoms attached to a pentane backbone. This structural feature significantly influences its lipophilicity and reactivity, which are critical factors in determining its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Ion Channel Modulation : Research indicates that this compound may act as a modulator of voltage-gated sodium channels, particularly the Nav1.8 subtype. It has been shown to inhibit Nav1.8 currents effectively, suggesting a potential role in pain management therapies .
- pH Sensitivity : The compound's fluorinated nature allows it to function as a pH sensor in biological systems. Studies have demonstrated that changes in pH can significantly affect the ionization state and, consequently, the activity of this compound .
- Inhibition of AAK1 : There is evidence that this compound can inhibit adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. This inhibition may have implications for treating neurological disorders .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Analgesic Properties : Due to its action on sodium channels, the compound exhibits potential analgesic effects, making it a candidate for further development in pain relief medications.
- Neuroprotective Effects : Inhibition of AAK1 may also confer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease and schizophrenia .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

